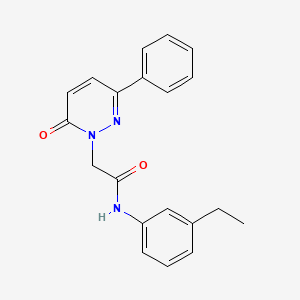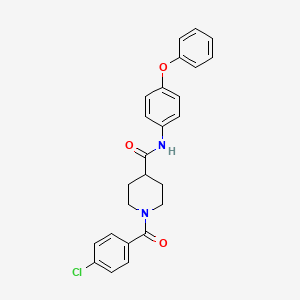
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione, also known as FPP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. FPP is a member of the pyrrolidinedione family and has a unique chemical structure that allows it to interact with various biological systems.
Mecanismo De Acción
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in the levels of dopamine. This increase in dopamine levels has been shown to have a variety of effects on the brain, including improving cognitive function and reducing symptoms of depression.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase levels of dopamine in the brain, which can improve cognitive function and reduce symptoms of depression. 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has also been shown to have potential therapeutic applications in the treatment of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has several advantages when used in laboratory experiments. It is a highly selective compound that can target specific biological systems, which makes it a valuable tool for studying the effects of dopamine on the brain. However, 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione also has some limitations, including its potential toxicity and the fact that it can only be used in vitro.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione. One potential area of research is the development of new compounds that are similar to 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione but have fewer side effects. Another area of research is the development of new methods for synthesizing 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione that are more efficient and cost-effective. Additionally, further research is needed to fully understand the potential therapeutic applications of 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione in the treatment of Parkinson's disease and other neurological disorders.
Métodos De Síntesis
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione can be synthesized using a variety of methods, including the reaction of 4-fluorobenzaldehyde with piperidine and succinic anhydride. The resulting product is then purified using chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been widely used in scientific research as a tool to study various biological systems. It has been shown to have potential applications in the fields of neuroscience, pharmacology, and biochemistry. 1-(4-fluorophenyl)-3-(1-piperidinyl)-2,5-pyrrolidinedione has been used to study the effects of dopamine on the brain and has been shown to have potential therapeutic applications in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,13H,1-3,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGROMTOSQBHRBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-adamantyl)phenoxy]acetamide](/img/structure/B4936365.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B4936370.png)

![6,7-dimethoxybenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione](/img/structure/B4936385.png)

![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B4936400.png)

![3-bromo-N-{2-[(4-chlorophenyl)thio]ethyl}-4-methoxybenzenesulfonamide](/img/structure/B4936410.png)
![N-(4-ethoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B4936416.png)
![diethyl 5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4936424.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-benzyl-N-methylpropanamide](/img/structure/B4936430.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-(2-pyridinylcarbonyl)-3-piperidinol](/img/structure/B4936437.png)
![6-fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B4936441.png)
![8-[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B4936458.png)